3-(3-Fluoro-4-methylbenzoyl)pyridine
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Overview
Description
3-(3-Fluoro-4-methylbenzoyl)pyridine is a chemical compound with the molecular formula C13H10FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and a benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylbenzoyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Baltz-Schiemann reaction, which uses 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to the Baltz-Schiemann reaction to introduce the fluorine atom . Another method involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF to obtain the desired fluorinated pyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale reactions using readily available starting materials and efficient fluorinating agents. The use of copper catalysis and activation by lithium fluoride or magnesium chloride has been reported to achieve high yields and regioselectivity in the synthesis of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylbenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridines .
Scientific Research Applications
3-(3-Fluoro-4-methylbenzoyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, as fluorine atoms can act as probes in biochemical assays.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylbenzoyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to specific targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-4-methylbenzoyl)pyridine
- 3-(4-Fluoro-3-methylbenzoyl)pyridine
Uniqueness
3-(3-Fluoro-4-methylbenzoyl)pyridine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines.
Properties
Molecular Formula |
C13H10FNO |
---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H10FNO/c1-9-4-5-10(7-12(9)14)13(16)11-3-2-6-15-8-11/h2-8H,1H3 |
InChI Key |
AQYVYDWIUOBXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=CC=C2)F |
Origin of Product |
United States |
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